molecular formula C15H17N3O4S B2993811 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 851721-88-5

6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2993811
CAS RN: 851721-88-5
M. Wt: 335.38
InChI Key: GENJQCQDMUDBOT-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with a cyclopropyl group, a methyl group, and a carboxylic acid group attached to the pyrazolopyridine core. It also has a tetrahydrothiophene ring with two oxygen atoms attached, forming a 1,1-dioxide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazolopyridine core is a bicyclic structure containing nitrogen atoms, and the 1,1-dioxidotetrahydro-3-thienyl group is a sulfur-containing ring with two oxygen atoms attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The pyrazolopyridine core might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its overall size and shape, and the presence of any chiral centers .

Scientific Research Applications

Antibacterial Applications

This compound is structurally related to fluoroquinolones, a class of antibacterial agents. It may exhibit bactericidal action and demonstrate activity against a wide spectrum of gram-positive and gram-negative microorganisms, anaerobic, acid-fast, and atypical bacteria such as Mycoplasma spp., Chlamydia spp., and Legionella spp. These compounds are particularly effective against strains resistant to beta-lactam antibiotics and macrolides .

Antiviral Activity

Derivatives of this compound could potentially be synthesized to exhibit antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have been reported to show inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be modified to enhance its antiviral capabilities.

Anticancer Potential

The core structure of this compound is similar to that of other heterocyclic compounds that have been explored for their anticancer properties. It’s possible that with further functionalization, this compound could be developed into a pharmacophore with anticancer activities .

Anti-inflammatory and Analgesic Uses

Compounds with a similar heterocyclic framework have been known to exhibit anti-inflammatory and analgesic activities. This compound could be a candidate for the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. These could include carbonic anhydrase inhibitors, cholinesterase inhibitors, and others, which are important in the treatment of various conditions such as glaucoma, Alzheimer’s disease, and myasthenia gravis .

Antitubercular Agents

Given the biological activity of similar heterocyclic compounds, there is potential for this compound to be used in the treatment of tuberculosis. Modifications to its structure could enhance its efficacy against Mycobacterium tuberculosis .

Antidiabetic Applications

Indole derivatives, which are structurally related, have been shown to possess antidiabetic properties. This suggests that our compound could be explored for its potential in managing diabetes through further research and development .

Antimalarial Activity

The compound’s framework is conducive to chemical modifications that could lead to the development of new antimalarial agents. This is particularly relevant given the ongoing need for novel treatments due to drug-resistant strains of malaria .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Pyrazolopyridine derivatives have been studied for various biological activities, but the activity can vary widely depending on the specific substituents present .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of pyrazolopyridine derivatives and related compounds is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound and similar structures .

properties

IUPAC Name

6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8-13-11(15(19)20)6-12(9-2-3-9)16-14(13)18(17-8)10-4-5-23(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENJQCQDMUDBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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